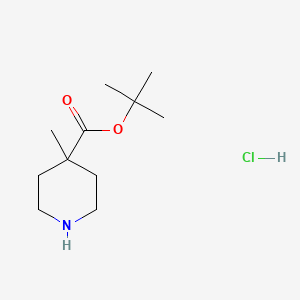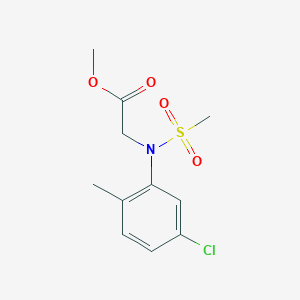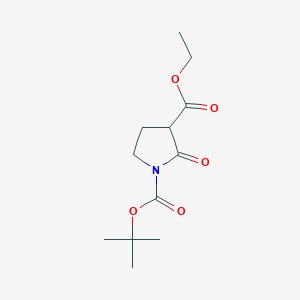![molecular formula C13H12N4OS B2744392 2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1235107-61-5](/img/structure/B2744392.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide” contains several functional groups. The “1H-benzo[d]imidazol-1-yl” part refers to a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring . The “5-methylthiazol-2-yl” part refers to a thiazole group, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “acetamide” part refers to an amide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole and thiazole rings followed by the attachment of the acetamide group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzimidazole and thiazole rings. These rings would likely be planar due to the aromaticity. The exact structure would depend on the specific arrangement of the atoms and the presence of any substituents .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzimidazole and thiazole rings could potentially undergo electrophilic substitution reactions. The acetamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthetic Approaches and Biological Activities
Benzazoles and their derivatives, including benzimidazoles, are crucial in medicinal chemistry, displaying diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, which have shown potential therapeutic effects. These compounds, known as 2-guanidinobenzazoles (2GBZs), are explored for their cytotoxicity and ability to inhibit cell proliferation via mechanisms like angiogenesis and apoptosis. The synthesis of 2GBZs, involving modifications and functionalizations, has been a focus area, contributing to the development of new pharmacophores (Rosales-Hernández et al., 2022).
Antimicrobial and Antifungal Agents
Benzothiazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds are being investigated for their potential in addressing the global concern of multi-drug resistant pathogens. The diverse pharmacological activities of benzothiazoles, including antimicrobial and anticancer effects, signify their importance in drug discovery and development. Efforts are ongoing to explore benzothiazole-based molecules as therapeutic agents, with a focus on structural modifications to enhance their efficacy (Elamin et al., 2020).
Antitumor and Chemotherapeutic Applications
The role of benzazoles, particularly benzothiazoles, in cancer chemotherapy has been a subject of research. Various benzothiazole derivatives have shown promising results as antitumor agents, highlighting the scaffold's potential in the development of new chemotherapeutics. Research has focused on structural modifications of benzothiazole and its conjugate systems to identify compounds with potent anticancer activity. These efforts aim to address the need for new therapeutic options in cancer treatment, with benzothiazole derivatives offering a basis for the design and development of novel chemotherapeutic agents (Ahmed et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-6-14-13(19-9)16-12(18)7-17-8-15-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLZYDMSNKYHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)



![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2744325.png)



![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)